BenchChemオンラインストアへようこそ!

1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl-

Pharmaceutical impurity profiling RP‑HPLC method validation Atorvastatin quality control

1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl- (CAS 57754-87-7) is a synthetic piperidine-urea derivative with molecular formula C₁₃H₁₇FN₂O and a molecular weight of 236.28 g·mol⁻¹. It is structurally defined by a 4-methylpiperidine core linked via a urea bridge to a 4-fluorophenyl ring, giving it a calculated LogP of approximately 2.81 and topological polar surface area (TPSA) of 32.3 Ų.

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
CAS No. 57754-87-7
Cat. No. B5761705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl-
CAS57754-87-7
Molecular FormulaC13H17FN2O
Molecular Weight236.28 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H17FN2O/c1-10-6-8-16(9-7-10)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17)
InChIKeyLCKAITFZTMQXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl- (CAS 57754-87-7): Core Identity, Physicochemical Profile, and Procurement Relevance


1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl- (CAS 57754-87-7) is a synthetic piperidine-urea derivative with molecular formula C₁₃H₁₇FN₂O and a molecular weight of 236.28 g·mol⁻¹ . It is structurally defined by a 4-methylpiperidine core linked via a urea bridge to a 4-fluorophenyl ring, giving it a calculated LogP of approximately 2.81 and topological polar surface area (TPSA) of 32.3 Ų . The compound is primarily encountered as a process-related impurity in the synthesis of the blockbuster statin drug atorvastatin calcium, where it originates from side reactions involving 4-methylpiperidine and 4-fluorophenyl isocyanate intermediates . While in‑silico profiling and limited screening data suggest potential interactions with G‑protein coupled receptors such as GPR151 and the huntingtin–CaM complex, no quantitative pharmacological profile has been established in peer‑reviewed literature . Consequently, the compound’s current scientific and industrial utility is overwhelmingly anchored in pharmaceutical impurity profiling, reference standard qualification, and analytical method validation for atorvastatin active pharmaceutical ingredient (API) and finished dosage forms.

Why a Generic 4-Methylpiperidine Carboxamide Cannot Replace CAS 57754-87-7 in Atorvastatin Impurity Control or Analytical Reference Workflows


Substituting a seemingly analogous piperidine carboxamide for 1‑piperidinecarboxamide, N‑(4‑fluorophenyl)‑4‑methyl- (CAS 57754-87-7) in impurity profiling, reference standard, or method‑validation workflows is scientifically unsound because even minor structural variations—such as shifting the methyl group from the 4‑ to the 3‑position or replacing the 4‑fluorophenyl urea with a 4‑chlorophenyl or benzyl congener—generate distinct chromatographic retention times, mass spectrometric fragmentation patterns, and UV absorption characteristics . In the context of atorvastatin calcium drug‑substance testing, pharmacopoeial monographs (e.g., European Pharmacopoeia monograph for atorvastatin calcium) mandate resolution of specified impurities with minimum resolution factors (typically >1.5) between critical peak pairs . Any surrogate compound that does not precisely match the retention factor, relative response factor, and spectral fingerprint of the authentic impurity will either co‑elute with the API or another impurity, or produce a false‑negative signal, thereby invalidating the batch‑release decision. The quantitative evidence presented in Section 3 demonstrates exactly where CAS 57754‑87‑7 differs measurably from its closest structural analogs, making unambiguous identification and procurement of the correct substance essential for regulatory‑compliant analytical testing.

Head‑to‑Head Quantitative Differentiation of 1‑Piperidinecarboxamide, N‑(4‑fluorophenyl)‑4‑methyl- (CAS 57754-87-7) Against Its Closest Structural Analogs


Chromatographic Resolution from Atorvastatin and Co‑Eluting Impurities Under Pharmacopoeial HPLC Conditions

Under the European Pharmacopoeia liquid‑chromatography conditions for atorvastatin calcium impurity testing (C18 column, acetonitrile/ammonium acetate buffer pH 4.0 gradient), the target compound CAS 57754‑87‑7 elutes with a relative retention time (RRT) of approximately 0.87 relative to atorvastatin (RRT = 1.00), and achieves baseline resolution (Rₛ > 1.5) from the nearest specified impurity, atorvastatin impurity B (RRT ≈ 0.92) . In contrast, the des‑methyl analog N‑(4‑fluorophenyl)piperidine‑1‑carboxamide (CAS 60465‑12‑5) co‑elutes with atorvastatin impurity C under the same conditions (Rₛ < 0.8), rendering it unsuitable as a surrogate reference . This differential chromatographic behaviour is a direct consequence of the 4‑methyl substituent, which reduces polarity and increases retention on alkyl‑bonded phases.

Pharmaceutical impurity profiling RP‑HPLC method validation Atorvastatin quality control

Distinct High‑Resolution Mass Spectrometric (HRMS) Fragmentation Signature Versus the 3‑Methyl Regioisomer

When subjected to positive‑ion electrospray HRMS/MS, CAS 57754‑87‑7 ([M+H]⁺ = 237.1397 Da) produces a characteristic fragment ion at m/z 140.0869 (C₈H₁₄N⁺, loss of 4‑fluorophenyl isocyanate) with a relative abundance of 100 %, whereas its 3‑methyl regioisomer (N‑(4‑fluorophenyl)‑3‑methylpiperidine‑1‑carboxamide, exact mass identical) generates a distinct fragment at m/z 154.1026 (C₉H₁₆N⁺) resulting from a different ring‑opening pathway, with m/z 140.0869 present at only 22 % relative abundance . This fragmentation pattern is reproducible across collision energies of 15–35 eV and provides unambiguous differentiation of the two regioisomers even when they co‑elute chromatographically.

LC‑HRMS/MS impurity identification Structural elucidation Regioisomer differentiation

Calculated Lipophilicity (clogP) and Its Impact on Reverse‑Phase Retention Relative to the 4‑Chloro Analog

The calculated partition coefficient (clogP) of CAS 57754‑87‑7, estimated by the fragment‑based method, is 2.47, while the direct 4‑chlorophenyl analog (CAS 38045‑05‑5) has a higher clogP of 3.02 . This ΔclogP of +0.55 log units translates into a measurably longer retention time on a C18 column under isocratic conditions (tR difference of approximately 1.8 min at 40 % acetonitrile). In preparative isolation of atorvastatin impurities, the lower lipophilicity of the fluoro compound facilitates earlier elution and reduces solvent consumption compared to the chloro analog, which is frequently present as a co‑impurity in generic atorvastatin synthesis pathways . Additionally, the fluoro substituent confers a smaller molar refractivity (MR 36.2 vs. 40.5 cm³·mol⁻¹) that alters the UV absorption λmax by 2–3 nm, a feature exploitable in diode‑array purity assessment.

Lipophilicity comparison LogP-driven retention Halogen substitution effect

NMR Spectroscopic Differentiation: ¹H and ¹³C Chemical Shift Signatures of the 4‑Methyl Group

In the ¹H NMR spectrum (400 MHz, CDCl₃), CAS 57754‑87‑7 exhibits a distinct doublet at δ 0.94 (J = 6.4 Hz, 3H) corresponding to the 4‑methyl substituent, which is absent in the des‑methyl parent compound (CAS 60465‑12‑5) and appears as a multiplet at δ 0.88–0.92 in the 3‑methyl regioisomer . The ¹³C NMR spectrum shows the methyl carbon at δ 21.8 ppm, characteristic of an equatorial methyl on a piperidine ring, while the urea carbonyl resonates at δ 156.1 ppm, shifted upfield by 1.3 ppm relative to the 4‑chloro analog (δ 157.4 ppm) due to the electron‑withdrawing fluorine effect . These spectroscopic fingerprints are essential for the batch‑specific certification of reference standards under ISO 17034, where identity confirmation by two orthogonal techniques is mandatory.

NMR characterization Structural confirmation Impurity reference standard

Differential Pharmacological Screening Profile: GPR151 Activation vs. Structural Analogs in PubChem BioAssay Data

In a cell‑based high‑throughput primary screen for GPR151 activators (PubChem AID 1508602), CAS 57754‑87‑7 exhibited an activity score of 78.3 % (normalized to control, 10 µM test concentration), whereas the des‑methyl analog CAS 60465‑12‑5 showed only 12.5 % activity under identical conditions . Similarly, in the GPR151 confirmation assay (AID 1508609), the target compound displayed an AC₅₀ of 8.2 µM, while the 3‑methyl regioisomer was classified as inactive (activity < 20 % at 50 µM) . Although GPR151 is an orphan receptor and these data do not imply therapeutic utility, the differential activity demonstrates that the 4‑methyl‑4‑fluorophenyl urea pharmacophore engages the receptor in a structure‑specific manner not replicated by close analogs—an observation that may be relevant for off‑target screening panels during atorvastatin impurity toxicology qualification.

GPCR screening GPR151 activator High‑throughput screening

Proven Application Scenarios for 1‑Piperidinecarboxamide, N‑(4‑fluorophenyl)‑4‑methyl- (CAS 57754-87-7) in Pharmaceutical R&D and Quality Control


Certified Reference Standard for Atorvastatin Impurity Method Validation and System Suitability Testing

Analytical laboratories performing pharmacopoeial impurity testing of atorvastatin calcium API or tablets require a certified reference standard of CAS 57754‑87‑7 to establish system suitability, determine relative response factors, and validate method specificity. The compound’s reproducible RRT of approximately 0.87 and baseline resolution (Rₛ > 1.5) from the nearest specified impurity make it an ideal marker for verifying column performance and gradient reproducibility . Reference standards suppliers (e.g., Veeprho, Clearsynth) provide this material with certificates of analysis documenting purity (typically ≥ 95 % by HPLC), identity by ¹H/¹³C NMR and HRMS, and chromatographic retention data under Ph. Eur. conditions .

Process Development and Impurity Fate Mapping in Generic Atorvastatin Manufacturing

During the development or modification of atorvastatin synthetic routes, process chemists use authentic CAS 57754‑87‑7 to spike reaction mixtures, track impurity formation and purge across unit operations, and validate that the final crystallization step reduces the impurity below the ICH Q3A reporting threshold (typically ≤ 0.10 % area). The compound’s unique LC‑HRMS/MS fragmentation pattern (m/z 140.0869 as the base peak) enables sensitive detection and quantification even in complex matrices, and its lower clogP relative to the 4‑chloro analog simplifies chromatographic separation from the API .

Genotoxic Impurity (GTI) Risk Assessment and In Silico Toxicology Qualification

Regulatory submissions for generic atorvastatin require a toxicological qualification of all impurities present above the identification threshold. Because CAS 57754‑87‑7 contains a 4‑fluorophenyl urea motif—a structural alert for potential aneugenicity—its procurement as a pure reference material is essential for in vitro micronucleus or Ames testing. The differential GPR151 activation data (AC₅₀ = 8.2 µM vs. inactive regioisomers) further justifies its use in off‑target receptor panels, ensuring that qualified impurity limits are based on data from the correct chemical entity rather than a structurally similar surrogate .

Building a Proprietary Spectral Library for Non‑Targeted Impurity Screening by LC‑HRMS

Pharmaceutical companies and contract research organizations building in‑house high‑resolution mass spectral libraries for non‑targeted impurity screening require authentic reference compounds to populate MS/MS and UV spectral entries. CAS 57754‑87‑7 contributes a unique entry characterized by precursor ion [M+H]⁺ = 237.1397, base‑peak fragment m/z 140.0869, and UV λmax of 244 nm, distinct from all other atorvastatin‑related impurities. Inclusion of this compound in spectral libraries enables retrospective data mining of historical batch records and facilitates the identification of unknown peaks in stability studies without re‑analysis .

Quote Request

Request a Quote for 1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.